L-Alanine,N-2-benzothiazolyl-(9ci)
Description
Contextualizing Amino Acid-Heterocycle Conjugates in Contemporary Chemical Research
Amino acids and peptides, while being fundamental biological molecules, often face limitations in clinical applications due to poor stability, bioavailability, and rapid enzymatic degradation. nih.gov The conjugation with heterocyclic compounds has emerged as a powerful strategy to overcome these drawbacks. nih.gov This chemical marriage can lead to improved pharmacokinetic profiles, enhanced biological activity, and even novel mechanisms of action. bohrium.comnih.gov Researchers are actively exploring a vast chemical space by combining various amino acids with a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles. nih.gov
Significance of Benzothiazole (B30560) Moieties in Modern Chemical Biology and Material Science
The benzothiazole nucleus, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, is a privileged scaffold in medicinal chemistry and material science. nih.govnih.gov This moiety is present in a variety of natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.govbenthamdirect.com In material science, benzothiazole derivatives have found applications due to their unique electronic and photophysical properties, leading to their use in the development of sensors, organic light-emitting diodes (OLEDs), and as corrosion inhibitors. nih.govbeilstein-journals.org The versatility of the benzothiazole ring system, with its potential for substitution at various positions, allows for the fine-tuning of its physicochemical and biological properties. benthamdirect.com
Rationale for Targeted Research on L-Alanine,N-2-benzothiazolyl-(9ci) Derivatives
The specific focus on derivatives of L-Alanine, N-2-benzothiazolyl-(9ci) stems from the desire to create novel molecules with enhanced biological profiles. The L-alanine component can facilitate transport into cells via amino acid transporters, potentially increasing the intracellular concentration of the benzothiazole pharmacophore. researchgate.net This targeted delivery can lead to improved efficacy and reduced off-target effects. Furthermore, the chiral nature of L-alanine introduces stereoselectivity, which can be crucial for specific interactions with biological targets. Research into these derivatives aims to explore new therapeutic avenues, particularly in areas like oncology and infectious diseases. chemimpex.com
Overview of Principal Research Trajectories and Current Challenges for N-2-Benzothiazolyl-L-Alanine
Current research on N-2-Benzothiazolyl-L-Alanine and its derivatives is primarily focused on their synthesis, characterization, and evaluation of their biological activities. nih.govresearchgate.net Key research trajectories include the development of efficient synthetic methodologies, including solid-phase synthesis, to create libraries of these compounds for high-throughput screening. nih.gov A significant area of investigation is their potential as anticancer agents, building upon the known antitumor properties of many benzothiazole-containing compounds. researchgate.net
Despite the promising outlook, several challenges remain. The synthesis of these conjugates can be complex, requiring careful control of reaction conditions to avoid racemization of the amino acid chiral center. nih.gov Furthermore, understanding the precise structure-activity relationships (SAR) is crucial for the rational design of more potent and selective derivatives. rsc.org Overcoming these hurdles will be key to unlocking the full therapeutic potential of N-2-Benzothiazolyl-L-Alanine and its analogs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2S)-2-(1,3-benzothiazol-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-6(9(13)14)11-10-12-7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
UCKLRJLHKVCNAU-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC(C(=O)O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of N 2 Benzothiazolyl L Alanine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton NMR analysis of N-2-Benzothiazolyl-L-Alanine derivatives reveals characteristic signals corresponding to each type of proton in the molecule. In a typical synthesis of related N-(Benzothiazol-2-yl) amides, the amide proton (NH) is notably deshielded and appears as a singlet in the downfield region of the spectrum. nih.gov
The protons of the L-alanine moiety exhibit predictable patterns. The α-methine proton (-CH) appears as a quartet, due to coupling with the three protons of the adjacent methyl group. This methyl group (-CH₃), in turn, shows up as a doublet.
The benzothiazole (B30560) ring protons present a more complex pattern in the aromatic region of the spectrum. These signals are influenced by their position on the benzene (B151609) ring and their coupling with adjacent protons. For N-substituted 2-aminobenzothiazole (B30445) derivatives, these aromatic protons typically resonate as multiplets in the approximate range of δ 7.0–8.2 ppm. researchgate.netnih.gov In a study on N-(Benzothiazol-2-yl)-2-(profens)propenamides, the amide proton signal was observed at a significantly downfield shift, in the range of δ = 12.16–12.65 ppm, while the quartet for the -CH and the doublet for the -CH₃ from the profen moiety were seen at δ = 4.04–4.23 and δ = 1.49–1.52 ppm, respectively. nih.gov These values provide a strong reference for the expected shifts in N-2-Benzothiazolyl-L-Alanine.
Table 1: Expected ¹H-NMR Chemical Shifts for N-2-Benzothiazolyl-L-Alanine Data inferred from studies on structurally similar compounds. nih.govresearchgate.net
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (NH) | ~12.0 - 12.7 | Singlet (broad) |
| Benzothiazole (Ar-H) | ~7.0 - 8.2 | Multiplet |
| Alanine (B10760859) α-CH | ~4.0 - 4.3 | Quartet |
| Alanine β-CH₃ | ~1.4 - 1.6 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR spectroscopy provides complementary information to ¹H-NMR by detailing the carbon skeleton of the molecule. Each unique carbon atom in N-2-Benzothiazolyl-L-Alanine gives a distinct signal.
The carbonyl carbon (C=O) of the amide group and the carboxylic acid are the most deshielded, typically appearing in the δ 170–180 ppm region. The carbon atom of the benzothiazole ring attached to the amide nitrogen (C2) is also found significantly downfield. For various 2-substituted benzothiazoles, this C2 carbon signal appears in the range of δ 158-168 ppm. researchgate.net
The carbons of the benzothiazole aromatic ring produce a cluster of signals between δ 115 and 155 ppm. The α-carbon of the alanine residue is typically found around δ 50–60 ppm, while the methyl carbon is highly shielded and resonates at approximately δ 15–20 ppm. The specific chemical shifts in the ¹³C-NMR spectra of N-(Benzothiazol-2-yl)-profen amides confirm the presence of all expected carbon atoms and align with these predicted ranges. nih.gov
Table 2: Expected ¹³C-NMR Chemical Shifts for N-2-Benzothiazolyl-L-Alanine Data inferred from studies on structurally similar compounds. nih.govresearchgate.net
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (Amide C=O) | ~172 - 176 |
| Carbonyl (Acid C=O) | ~175 - 180 |
| Benzothiazole C2 | ~158 - 168 |
| Benzothiazole (other Ar-C) | ~115 - 155 |
| Alanine α-C | ~50 - 60 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of N-2-Benzothiazolyl-L-Alanine and its derivatives shows several characteristic absorption bands.
A broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. The N-H stretching vibration of the secondary amide group typically appears as a sharp peak around 3300–3100 cm⁻¹. The carbonyl (C=O) stretching vibrations are strong and sharp. The amide C=O stretch (Amide I band) is expected around 1680-1650 cm⁻¹, while the carboxylic acid C=O stretch appears at a higher frequency, typically 1725-1700 cm⁻¹. researchgate.net
The benzothiazole ring itself contributes to the spectrum with several peaks. The C=N stretching of the thiazole (B1198619) ring is observed around 1640-1530 cm⁻¹. researchgate.netresearchgate.net Aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ region. The presence of the thioether group (C-S) within the ring can be identified by peaks in the fingerprint region.
Table 3: Key IR Absorption Bands for N-2-Benzothiazolyl-L-Alanine Derivatives Data compiled from spectra of 2-aminobenzothiazole and related amide structures. researchgate.netresearchgate.netchemicalbook.comnist.gov
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Carboxylic Acid) | 3400 - 2500 (broad) |
| N-H Stretch (Amide) | 3300 - 3100 |
| C-H Stretch (Aromatic/Aliphatic) | 3100 - 2850 |
| C=O Stretch (Carboxylic Acid) | 1725 - 1700 |
| C=O Stretch (Amide I) | 1680 - 1650 |
| C=N Stretch (Benzothiazole) | 1640 - 1530 |
| N-H Bend (Amide II) | 1570 - 1515 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its identity, and offers structural information through the analysis of fragmentation patterns.
For N-2-Benzothiazolyl-L-Alanine (C₁₀H₁₀N₂O₂S), the expected exact molecular weight is approximately 238.05 g/mol . In electrospray ionization (ESI) mass spectrometry, the molecule would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 239.05.
The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentations would include the cleavage of the amide bond, leading to the formation of ions corresponding to the 2-aminobenzothiazole moiety (m/z ≈ 150/151) and the L-alanine fragment. nist.govnih.gov The loss of the carboxylic acid group (as CO₂ or H₂O + CO) is another common fragmentation pathway for amino acids. The mass spectrum of benzothiazole itself shows a prominent molecular ion at m/z 135 and key fragments at m/z 108, 91, and 69, which can help identify the benzothiazole portion of the molecule during fragmentation analysis. nist.gov
Elemental Analysis for Compositional Verification
Elemental analysis determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a pure sample of the compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula to confirm the compound's elemental composition and purity.
For N-2-Benzothiazolyl-L-Alanine, with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 238.26 g/mol , the theoretical elemental composition can be calculated. Such analysis is a standard procedure in the characterization of newly synthesized compounds, with experimental values expected to be within ±0.4% of the theoretical values for a pure sample. researchgate.netresearchgate.net
Table 4: Theoretical Elemental Composition of N-2-Benzothiazolyl-L-Alanine (C₁₀H₁₀N₂O₂S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 50.41% |
| Hydrogen | H | 1.008 | 10 | 10.08 | 4.23% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.76% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.43% |
| Sulfur | S | 32.06 | 1 | 32.06 | 13.46% |
| Total | | | | 222.262 | 100.00% |
Chromatographic Techniques for Purity and Chiral Purity Assessment
Chromatographic methods are essential for separating the target compound from any starting materials, byproducts, or other impurities, thereby assessing its purity. For chiral molecules like N-2-Benzothiazolyl-L-Alanine, chiral chromatography is specifically required to determine the enantiomeric excess and confirm that the L-configuration is maintained throughout the synthesis.
Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of a reaction in real-time. acs.org For purification and purity analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A reverse-phase (RP-HPLC) method can effectively separate the compound from non-polar and polar impurities.
To assess chiral purity, specialized chiral HPLC columns are employed. The synthesis of related amino acid derivatives often involves steps that could lead to racemization (the formation of an equal mixture of L- and D-enantiomers). Therefore, verifying the chiral integrity is a critical step in the characterization process. mdpi.com The use of derivatizing agents followed by LC-MS/MS analysis is also a powerful technique for the accurate quantification and identification of amino acid isomers in complex samples.
Computational Chemistry and Molecular Modeling of N 2 Benzothiazolyl L Alanine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of N-2-benzothiazolyl-L-alanine systems. scirp.orgresearchgate.net These methods provide a detailed picture of the molecule's electronic properties, which govern its behavior in chemical reactions.
DFT calculations are employed to optimize the molecular geometry of benzothiazole (B30560) derivatives to their lowest energy state. scirp.org A widely used functional for this purpose is Becke, 3-parameter, Lee-Yang-Parr (B3LYP), often combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). scirp.orgnih.gov These calculations yield crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity, which is essential for interactions with biological targets. researchgate.net
In studies of benzothiazole derivatives linked to amino acids, DFT has been used to elucidate reaction mechanisms. nih.govacs.org For instance, calculations can map the potential energy surface of a reaction, identifying transition states and energy barriers, which helps in predicting the thermodynamic favorability of certain chemical transformations. nih.govacs.org The analysis of the electronic structure also helps in identifying sites within the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance | Typical Calculation Method |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate an electron; related to reactivity with electrophiles. | DFT (e.g., B3LYP/6-31G) scirp.org |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept an electron; related to reactivity with nucleophiles. | DFT (e.g., B3LYP/6-31G) scirp.org |
| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net | ΔE = ELUMO - EHOMO |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | Calculated from ground state energies. researchgate.net |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Calculated from ground state energies. researchgate.net |
| Electrostatic Potential | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | Calculated from the optimized molecular structure. researchgate.net |
Molecular Dynamics Simulations for Conformational and Dynamic Studies
Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics. aps.orgnih.gov For systems like N-2-benzothiazolyl-L-alanine, MD simulations can reveal how the molecule moves, flexes, and changes its shape in a simulated biological environment, such as in water or bound to a protein. nih.govmdpi.com
These simulations solve Newton's equations of motion for a system of atoms, tracking their trajectories over time. researchgate.net Ab initio MD simulations, which use quantum mechanics to calculate forces, can be used for smaller systems to study conformational transformations on a picosecond timescale. aps.orgnih.gov More commonly for larger systems, classical MD simulations are performed using force fields like CHARMM or GROMACS. nih.govaps.org
A key application of MD is to assess the stability of a ligand-protein complex. nih.gov After docking a molecule like a benzothiazole derivative into a target protein's active site, an MD simulation can be run for nanoseconds to observe if the ligand remains stably bound. nih.govbiointerfaceresearch.com The Root Mean Square Deviation (RMSD) of the ligand's atomic positions is often calculated over the simulation time. A low and stable RMSD value suggests that the ligand forms a stable complex with the protein. nih.gov For example, MD simulations of benzothiazole derivatives targeting acetylcholinesterase showed stable complexes with average RMSD values between 0.162 and 0.195 nm, indicating promising stability. nih.gov
MD simulations are also crucial for studying the conformational ensembles of peptides and their analogs, like the L-alanine component of the target molecule. mdpi.com Such studies reveal the preferential shapes a molecule adopts in solution, which is critical for its biological function. mdpi.comnih.gov
Table 2: Example of MD Simulation Results for Ligand Stability
| System | Simulation Time | Key Metric | Finding | Reference |
|---|---|---|---|---|
| Benzothiazole derivative (6f) in AChE | 50 ns | Average RMSD | 0.162 nm, indicating a highly stable complex. | nih.gov |
| Benzothiazole derivative (6d) in AChE | 50 ns | Average RMSD | 0.174 nm, indicating a stable complex. | nih.gov |
| Alanine (B10760859) Dipeptide Analog (Gas Phase) | Picoseconds | Conformational Transition | Observed transformation between C5 and C7eq conformations. | aps.orgnih.gov |
| Polyalanine Octamer | 2-4 ns | Structural Stability | Antiparallel β-sheets were more stable than parallel ones. | nih.gov |
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the potential mechanism of action. nih.gov For N-2-benzothiazolyl-L-alanine derivatives, docking studies can predict how they might bind to various enzymes or receptors. biointerfaceresearch.com
The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate its binding affinity, often expressed as a docking score in kcal/mol. nih.gov Lower (more negative) scores generally indicate a higher predicted binding affinity. nih.gov Docking simulations can reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. nih.govmdpi.com
Benzothiazole derivatives have been docked against a wide array of protein targets. For instance, studies have shown their potential to bind to acetylcholinesterase, a target for Alzheimer's disease, by interacting with critical amino acid residues. nih.gov Other research has explored their interactions with microbial enzymes like dihydroorotase, where they form hydrogen bonds and strong hydrophobic interactions. nih.gov In a study targeting the HER enzyme, certain benzo[d]thiazol-2-amine derivatives achieved high-affinity docking scores of up to -10.4 kcal/mol. nih.gov
Table 3: Examples of Molecular Docking Studies on Benzothiazole Derivatives
| Compound Type | Protein Target | Docking Software | Best Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Benzothiazole derivatives | GABA-aminotransferase (1OHV) | Molegro Virtual Docker | -121.56 | N-Glu109, N-Asn110 | researchgate.net |
| Benzo[d]thiazol-2-amine derivative | HER Enzyme | AutoDock Vina | -10.4 | Not specified | nih.gov |
| Benzothiazole derivative | E. coli Dihydroorotase | Not specified | Not specified | LEU222, ASN44 | nih.gov |
| Benzothiazole-thiazole hybrid | p56lck (1QPC) | GLIDE (Schrödinger) | Not specified | Hinge region, Allosteric site | biointerfaceresearch.com |
Computational Approaches to Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in this process. researchgate.net QSAR models establish a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their experimentally determined biological activities. nih.gov
For benzothiazole derivatives, QSAR studies have been performed to create predictive models for activities such as anticancer and antimicrobial effects. researchgate.netresearchgate.net The process begins with calculating a wide range of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build an equation that correlates a subset of these descriptors with the biological activity (e.g., IC₅₀ values). nih.govresearchgate.net
The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation, using statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govnih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of N-2-benzothiazolyl-L-alanine, guiding the design of more potent compounds. researchgate.net For example, a QSAR study on 1,2-benzisothiazol-3-one derivatives as caspase-3 inhibitors yielded a robust model with an R² of 0.91, indicating that descriptors related to electronegativity and atomic van der Waals volumes were significant for activity. nih.govnih.gov
SAR studies also provide qualitative insights. They can reveal that certain functional groups or substitutions at specific positions on the benzothiazole or alanine scaffold are either beneficial or detrimental to activity, thereby providing clear guidelines for chemical modification. nih.govnih.gov
Theoretical Frameworks for Predicting Pharmacological Profiles and Reactivity
Modern computational chemistry provides powerful theoretical frameworks for creating a comprehensive in silico pharmacological profile of a drug candidate like N-2-benzothiazolyl-L-alanine long before it is synthesized. These frameworks integrate data from quantum mechanics, molecular docking, MD simulations, and QSAR to predict not only a compound's activity but also its broader drug-like properties.
A key component of this profiling is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Various computational models, such as the "BOILED-Egg" model available through platforms like SwissADME, can predict properties like gastrointestinal absorption and blood-brain barrier permeability. mdpi.com These predictions help to identify potential liabilities early in the drug discovery process. nih.gov
Furthermore, tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities for a given structure based on its similarity to known bioactive compounds. scirp.org This can help to identify both desired therapeutic effects and potential off-target effects. scirp.org
The reactivity of the molecule, predicted using quantum chemical descriptors (as in section 4.1), is also a crucial part of its pharmacological profile. scirp.org It informs potential metabolic pathways and the likelihood of covalent interactions with biological macromolecules. By combining these predictive methods, a detailed theoretical profile of N-2-benzothiazolyl-L-alanine can be constructed. This profile includes its likely biological targets, its binding affinity and mode, its dynamic behavior, its structure-activity landscape, and its pharmacokinetic properties, providing a holistic view of its potential as a drug candidate. nih.govresearchgate.net
Biochemical and Catalytic Research Applications of N 2 Benzothiazolyl L Alanine Conjugates
Enzyme Inhibition Studies
N-2-Benzothiazolyl-L-alanine conjugates have been a focal point of enzyme inhibition studies, demonstrating notable interactions with specific enzyme families.
Carbonic Anhydrase (CA) Inhibitory Activity
A significant area of research for these compounds has been their ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov
Novel benzothiazole (B30560) derivatives that incorporate L-alanine have been synthesized and evaluated for their inhibitory effects on four human carbonic anhydrase isoforms: hCA I, hCA II, hCA V, and hCA XIII. nih.gov Research has shown that these new amino acid-benzothiazole conjugates are particularly effective against hCA V and hCA II. nih.gov Some of these synthesized compounds exhibit good in vitro inhibitory properties, with inhibition constants reaching the micromolar level. nih.gov
The inhibitory activity of a series of benzothiazole-based sulfonamides has also been assessed against the cytosolic human isoforms hCA I and hCA II, as well as the transmembrane isoforms hCA IX and hCA XII. nih.gov Several of these derivatives displayed noteworthy inhibition and selectivity, particularly for hCA IX and hCA XII over the off-target isoforms hCA I and hCA II. nih.gov
Table 1: Inhibitory Activity of N-2-Benzothiazolyl-L-Alanine Conjugates against Human Carbonic Anhydrase Isoforms
| Compound/Derivative Class | Target hCA Isoform(s) | Observed Inhibition | Reference(s) |
| Benzothiazole-L-alanine conjugates | hCA I, hCA II, hCA V, hCA XIII | Good in vitro inhibition (micromolar Kᵢ values). More effective against hCA V and hCA II. | nih.gov |
| Benzothiazole-based sulfonamides | hCA I, hCA II, hCA IX, hCA XII | Interesting inhibition and selectivity for hCA IX and hCA XII over hCA I and hCA II. | nih.gov |
The study of enzyme kinetics provides a framework for understanding how these compounds inhibit enzyme activity. Graphical methods can be employed to analyze enzyme data, which helps in determining kinetic parameters and identifying the type of inhibition (e.g., competitive, noncompetitive, or uncompetitive). nih.gov For instance, in competitive inhibition, the slopes of the lines on a specific plot increase with higher substrate concentrations, while in noncompetitive inhibition, the slopes are independent of substrate concentration. nih.gov
To further elucidate the binding mechanisms, computational methods such as molecular docking have been utilized. nih.gov These simulations help to investigate the binding mode of benzothiazole-based compounds within the active site of enzymes like hCA IX. nih.gov Such studies are crucial for understanding the structure-activity relationships, which indicate that factors like the presence of a phenyl group can be critical for pharmacological activity. nih.gov
Exploration of Interactions with Other Enzyme Classes
While carbonic anhydrases have been a primary focus, research into benzothiazole-amino acid derivatives suggests a broader potential for enzyme interaction. For example, studies on other benzamide (B126) derivatives have shown inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). mdpi.com
Furthermore, research on β-N-methylamino-l-alanine (BMAA), a non-proteinogenic amino acid, has revealed that it can act as a substrate for human alanyl-tRNA synthetase (AlaRS), demonstrating that alanine (B10760859) derivatives can interact with and inhibit enzymes involved in protein synthesis. chapman.edu This suggests that N-2-benzothiazolyl-L-alanine conjugates could potentially interact with a wider range of enzymes than currently documented, warranting further investigation.
Antioxidant Activity Assessment of Benzothiazole-Amino Acid Derivatives
Benzothiazole derivatives, including those conjugated with amino acids, have been evaluated for their antioxidant properties. nih.govnih.gov These compounds are of interest for their potential to combat oxidative stress, which is implicated in numerous diseases. nih.gov
The antioxidant capacity of novel benzothiazole derivatives incorporating L-alanine has been determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov The results indicated that most of the synthesized compounds exhibited low to moderate antioxidant activities when compared to standard antioxidant compounds like BHA (butylated hydroxyanisole) and α-tocopherol. nih.gov The chemical structure of these organic compounds, particularly the presence of nitrogen and sulfur heteroatoms, is believed to contribute to their biological activities, including their ability to scavenge free radicals.
Table 2: Antioxidant Activity of Benzothiazole-Amino Acid Derivatives
| Compound/Derivative Class | Assay Method | Antioxidant Activity Level | Reference(s) |
| Benzothiazole-L-alanine conjugates | DPPH | Moderate to low | nih.gov |
Design and Application as Chemical Probes and Ligands
The design and synthesis of N-2-benzothiazolyl-L-alanine conjugates are driven by the goal of creating potent and selective biologically active molecules. nih.gov The synthesis process often involves facile acylation reactions. nih.gov
The demonstrated ability of these compounds to bind to and inhibit specific enzymes like carbonic anhydrases makes them effective ligands. nih.gov Their interaction with enzyme active sites, which can be explored through computational docking studies, underscores their application as chemical probes to map enzyme-ligand interactions. nih.gov The structure-activity relationship studies, which reveal how different functional groups on the benzothiazole or amino acid moiety affect biological activity, are fundamental to the rational design of new, more effective enzyme inhibitors and chemical probes. nih.gov
Conjugation with Reporter Molecules for Biochemical Assays
The conjugation of N-2-Benzothiazolyl-L-alanine with reporter molecules is
Advanced Research Perspectives and Future Directions in N 2 Benzothiazolyl L Alanine Research
Development of N-2-Benzothiazolyl-L-Alanine as a Versatile Synthetic Synthon
The utility of N-2-benzothiazolyl-L-alanine as a foundational building block, or synthon, in organic synthesis is a key area for future development. The benzothiazole (B30560) moiety, a prominent heterocyclic scaffold, is recognized for its wide array of biological activities. mdpi.com The development of efficient and scalable synthetic routes to N-2-benzothiazolyl-L-alanine and its derivatives is paramount. Modern synthetic strategies, such as microwave-assisted organic synthesis and one-pot, multi-component reactions, are being explored to streamline the production of these compounds.
Future research will likely focus on expanding the library of N-2-benzothiazolyl-L-alanine analogs. This can be achieved through various synthetic modifications, as detailed in the table below.
| Modification Strategy | Potential Outcome | Relevant Synthetic Techniques |
| Substitution on the benzothiazole ring | Modulate electronic properties and steric interactions with biological targets. | Nucleophilic aromatic substitution, cross-coupling reactions. |
| Derivatization of the alanine (B10760859) carboxyl group | Formation of amides, esters, and other functional groups for targeted delivery or altered solubility. | Standard peptide coupling, esterification. |
| Alteration of the alanine side chain | Introduce new pharmacophoric elements to explore novel biological activities. | Asymmetric synthesis, enzymatic resolution. |
The development of solid-phase synthesis (SPS) methodologies for incorporating N-2-benzothiazolyl-L-alanine into larger molecules is also a significant area of interest. mdpi.com SPS would facilitate the rapid and efficient construction of compound libraries for high-throughput screening.
Exploration of Novel Biochemical Pathways and Molecular Targets
While the biological activities of various benzothiazole derivatives have been reported, the specific biochemical pathways and molecular targets of N-2-benzothiazolyl-L-alanine are not yet fully elucidated. A critical future direction is the comprehensive investigation of its mechanism of action. The L-alanine component suggests a potential interaction with metabolic pathways involving this amino acid, such as gluconeogenesis or the alanine cycle. nih.gov
Systematic screening of N-2-benzothiazolyl-L-alanine and its derivatives against a broad panel of enzymes and receptors will be crucial for identifying novel molecular targets. For instance, benzothiazolyl ketones have shown inhibitory activity against viral proteases like SARS-CoV-2 3CLpro. nih.gov It is plausible that N-2-benzothiazolyl-L-alanine derivatives could be designed to target a range of enzymes, including kinases, phosphatases, and other proteases.
Future research in this area will likely involve a combination of experimental approaches:
Enzymatic Assays: To quantify the inhibitory or activating effects on specific enzymes.
Cell-Based Assays: To assess the impact on cellular signaling pathways and physiological processes.
Proteomics and Metabolomics: To identify global changes in protein expression and metabolite levels in response to treatment, providing clues to the compound's mode of action.
Integration of N-2-Benzothiazolyl-L-Alanine into Peptide and Peptidomimetic Scaffolds
The incorporation of non-proteinogenic amino acids like N-2-benzothiazolyl-L-alanine into peptides is a well-established strategy for developing novel therapeutics with enhanced properties. The benzothiazole moiety can introduce conformational constraints, improve metabolic stability, and provide additional binding interactions with target proteins.
Future research will focus on the design and synthesis of peptides and peptidomimetics containing N-2-benzothiazolyl-L-alanine. mdpi.comnih.gov This includes the development of peptidomimetic benzothiazolyl ketones as potential antiviral agents. nih.gov The solid-phase synthesis of peptides containing C-terminal modified 2-benzothiazolyl amino acids has been demonstrated, opening the door to a wide range of new structures. mdpi.com
| Peptide/Peptidomimetic Application | Rationale |
| Enzyme Inhibitors | The benzothiazole group can act as a pharmacophore, interacting with the active site of enzymes such as proteases. nih.gov |
| Receptor Ligands | The modified peptide can exhibit altered binding affinity and selectivity for specific receptors. |
| Antimicrobial Peptides | The introduction of the benzothiazole moiety may enhance the antimicrobial activity and reduce susceptibility to proteolytic degradation. |
A recent study demonstrated a novel method for the chemoselective N-alkylation of pyridyl-alanine in peptides, suggesting that similar late-stage functionalization strategies could be applied to peptides containing N-2-benzothiazolyl-L-alanine to create diverse conjugates. nih.gov
Application of Advanced Spectroscopic and Imaging Techniques for In Situ Interaction Analysis
Understanding the dynamic interactions of N-2-benzothiazolyl-L-alanine with its biological targets at a molecular level is crucial for rational drug design. Advanced spectroscopic and imaging techniques offer powerful tools for in situ analysis.
Future research will increasingly employ techniques such as:
Fluorescence Spectroscopy: To study binding affinities and conformational changes in proteins upon ligand binding. Changes in the fluorescence quantum yield can provide insights into the rigidity of the ligand's environment within the binding pocket. nih.gov
Circular Dichroism (CD) Spectroscopy: To investigate changes in the secondary and tertiary structure of proteins upon interaction with the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed structural information about the ligand-protein complex in solution.
Surface Plasmon Resonance (SPR): To measure the kinetics of binding and dissociation in real-time.
Confocal Microscopy and other Imaging Techniques: To visualize the subcellular localization of fluorescently-tagged N-2-benzothiazolyl-L-alanine derivatives, providing insights into their cellular uptake and distribution.
The analysis of absorbance difference spectra can also reveal information about the electronic environment of the bound ligand. nih.gov These techniques will provide a more complete picture of the molecular recognition events that govern the biological activity of N-2-benzothiazolyl-L-alanine.
Development of Novel Computational Paradigms for De Novo Design and Optimization of Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For N-2-benzothiazolyl-L-alanine, these approaches can be used to accelerate the design and optimization of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Future directions in this area include:
De Novo Design: Using computational algorithms to design novel molecules that fit a specific protein binding site. Starting with the N-2-benzothiazolyl-L-alanine scaffold, these programs can suggest modifications to optimize interactions with the target.
Molecular Docking and Dynamics Simulations: To predict the binding modes of N-2-benzothiazolyl-L-alanine derivatives to their target proteins and to assess the stability of the resulting complexes.
Quantitative Structure-Activity Relationship (QSAR) Studies: To develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives.
Pharmacophore Modeling: To identify the key chemical features of N-2-benzothiazolyl-L-alanine that are responsible for its biological activity. This information can guide the design of new molecules with similar or improved properties.
The integration of computational and experimental approaches will be essential for the successful development of new therapeutic agents based on the N-2-benzothiazolyl-L-alanine scaffold.
Q & A
Q. Methodological Recommendations :
- FTIR Spectroscopy : Analyze Zn–O coordinate bonds (as seen in L-alanine-capped ZnO nanorods) to confirm ligand coordination .
- NMR : Use ¹H/¹³C NMR to resolve benzothiazole protons (δ 7.0–8.5 ppm) and alanine’s α-carbon (δ 3.5–4.0 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 280.35 g/mol for structural analogs) .
Basic Question: What are common synthetic routes for benzothiazolyl-alanine derivatives?
Answer:
Synthesis typically involves:
Condensation Reactions : Coupling 2-aminobenzothiazole with activated alanine derivatives (e.g., N-hydroxysuccinimide esters) .
Protection/Deprotection Strategies : Use Fmoc/t-Boc groups to preserve stereochemistry during solid-phase peptide synthesis .
Q. Key Challenges :
- Byproduct Formation : Monitor for disubstituted benzothiazole impurities via HPLC .
- Yield Optimization : Adjust reaction time (24–48 hrs) and temperature (60–80°C) based on substrate reactivity .
Advanced Question: How can researchers optimize the synthesis yield of L-Alanine,N-2-benzothiazolyl-(9CI) while minimizing side reactions?
Answer:
Experimental Design :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of benzothiazole intermediates .
Q. Data-Driven Adjustments :
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the target compound .
- Kinetic Studies : Track reaction progress via TLC or in-situ FTIR to identify optimal quenching points .
Advanced Question: What mechanistic insights exist for the interaction of L-Alanine,N-2-benzothiazolyl-(9CI) with biological targets?
Answer:
Hypothesized Mechanisms :
- Enzyme Inhibition : The benzothiazole moiety may competitively inhibit alanine racemase, disrupting bacterial peptidoglycan synthesis .
- Sodium Co-Transport : Analogous to L-alanine’s role in jejunal sodium absorption, the compound could modulate ion channels in epithelial cells .
Q. Methodological Validation :
- In Vitro Assays : Use Ussing chambers to measure ion flux in mucosal tissues .
- Molecular Docking : Simulate binding affinity to alanine racemase using AutoDock Vina .
Advanced Question: How does L-Alanine,N-2-benzothiazolyl-(9CI) perform in material science applications, such as nanomaterial capping?
Answer:
Case Study :
- ZnO Nanorod Capping : L-alanine derivatives increase carrier concentration (10¹⁸–10¹⁹ cm⁻³) via electron-donating groups, enhancing heterojunction diode efficiency .
Q. Experimental Validation :
- DFT Calculations : Model Zn–O bond strength and charge transfer dynamics .
- Electrochemical Impedance Spectroscopy (EIS) : Quantify carrier mobility in capped vs. uncapped nanomaterials .
Advanced Question: How to resolve contradictions in reported biological activities of benzothiazolyl-alanine analogs?
Answer:
Root Cause Analysis :
- Structural Variants : Compare substituent effects (e.g., 5-methoxy vs. 6-methyl groups) on bioactivity .
- Assay Conditions : Replicate studies under standardized pH/temperature conditions to isolate confounding variables .
Q. Resolution Strategies :
- Meta-Analysis : Pool data from in vivo (e.g., TGE virus models) and in vitro (e.g., bacterial detection assays) studies .
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO) with antimicrobial potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
